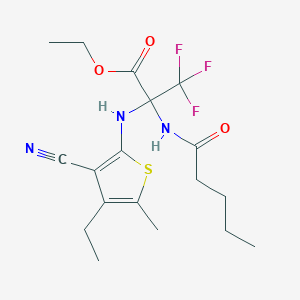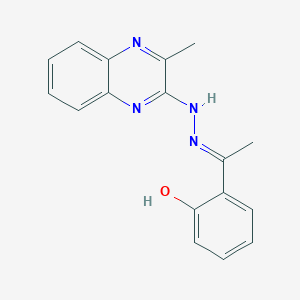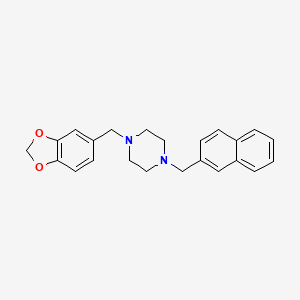![molecular formula C16H17N5O B6046377 N-{[2-(dimethylamino)-3-pyridinyl]methyl}-1H-indazole-3-carboxamide](/img/structure/B6046377.png)
N-{[2-(dimethylamino)-3-pyridinyl]methyl}-1H-indazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[2-(dimethylamino)-3-pyridinyl]methyl}-1H-indazole-3-carboxamide, also known as DMPI, is a synthetic compound that has been of interest to researchers due to its potential applications in various scientific fields.
Aplicaciones Científicas De Investigación
N-{[2-(dimethylamino)-3-pyridinyl]methyl}-1H-indazole-3-carboxamide has shown potential in various scientific fields such as cancer research, neuroscience, and drug discovery. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cell proliferation. In neuroscience, this compound has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In drug discovery, this compound has been used as a scaffold for developing new compounds with improved pharmacological properties.
Mecanismo De Acción
N-{[2-(dimethylamino)-3-pyridinyl]methyl}-1H-indazole-3-carboxamide exerts its effects by inhibiting specific enzymes involved in various cellular processes such as DNA replication and protein synthesis. It has been shown to inhibit the activity of enzymes such as CDKs and GSK-3β, which are involved in cell cycle regulation and neuronal signaling, respectively.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects depending on the specific enzyme it targets. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to decreased cell proliferation. In neuronal cells, this compound has been shown to enhance neuronal survival and function by regulating signaling pathways involved in synaptic plasticity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-{[2-(dimethylamino)-3-pyridinyl]methyl}-1H-indazole-3-carboxamide is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. Additionally, this compound has been shown to have high selectivity for specific enzymes, making it a useful tool for studying their functions. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for N-{[2-(dimethylamino)-3-pyridinyl]methyl}-1H-indazole-3-carboxamide research, including the development of new compounds based on this compound's scaffold, the investigation of its potential use in treating various diseases, and the exploration of its effects on different cellular pathways. Additionally, further studies are needed to determine the optimal dosages and delivery methods for this compound in various experimental settings.
In conclusion, this compound is a synthetic compound with potential applications in various scientific fields. Its selective inhibition of specific enzymes makes it a useful tool for studying their functions, and its potential therapeutic effects make it a promising candidate for drug development. Further research is needed to fully understand its mechanisms of action and potential applications.
Métodos De Síntesis
N-{[2-(dimethylamino)-3-pyridinyl]methyl}-1H-indazole-3-carboxamide can be synthesized by reacting 2-(dimethylamino)ethyl chloride with 1H-indazole-3-carboxylic acid in the presence of a base such as potassium carbonate. The resulting compound can then be purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Propiedades
IUPAC Name |
N-[[2-(dimethylamino)pyridin-3-yl]methyl]-1H-indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O/c1-21(2)15-11(6-5-9-17-15)10-18-16(22)14-12-7-3-4-8-13(12)19-20-14/h3-9H,10H2,1-2H3,(H,18,22)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATVWTAPSQQGOJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC=N1)CNC(=O)C2=NNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(6-chloro-3-pyridazinyl)-4-(2-isopropoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6046325.png)
![2-(1,3-benzodioxol-5-ylmethyl)-8-benzylpyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6046329.png)
![N,N'-[4-methyl-6-(2-oxo-1-pyrrolidinyl)-1,3-phenylene]bis(2-methylbenzamide)](/img/structure/B6046340.png)
![N-ethyl-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B6046343.png)
![2-{4-[1-(2-thienylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine](/img/structure/B6046348.png)
![N-methyl-3-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-3-piperidinyl}-N-[2-(2-pyridinyl)ethyl]propanamide](/img/structure/B6046361.png)
![1-[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]-N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)methanamine](/img/structure/B6046365.png)
![2-[4-[(1-ethyl-1H-imidazol-2-yl)methyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6046371.png)
![2-(1,3-benzothiazol-2(3H)-ylidene)-4-[cyclohexyl(methyl)amino]-3-oxobutanenitrile](/img/structure/B6046383.png)

![N-ethyl-5-[1-(1H-indazol-3-ylacetyl)-2-pyrrolidinyl]-2-thiophenecarboxamide](/img/structure/B6046403.png)
![2-[(4-hydroxy-5-methyl-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6046406.png)